Home > Products > Screening Compounds P10520 > Anti-inflammatory agent 32
Anti-inflammatory agent 32 -

Anti-inflammatory agent 32

Catalog Number: EVT-10986843
CAS Number:
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-inflammatory agent 32 is a compound classified as a nonsteroidal anti-inflammatory drug (NSAID). NSAIDs are widely used to alleviate pain, reduce inflammation, and lower fever. They achieve these effects primarily through the inhibition of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins and thromboxanes, mediators of inflammation and pain response. Anti-inflammatory agent 32 is part of a broader category of therapeutic agents that target inflammatory processes in various medical conditions.

Source

The origins of anti-inflammatory compounds can be traced back to natural products, with many modern NSAIDs being derived from traditional herbal medicines. The development of synthetic NSAIDs has expanded treatment options significantly. Anti-inflammatory agent 32 may have been developed through modifications of existing compounds or inspired by natural anti-inflammatory substances found in plants.

Classification

Anti-inflammatory agent 32 falls under the classification of NSAIDs, which can be further divided into selective and non-selective inhibitors of cyclooxygenase enzymes. Non-selective NSAIDs inhibit both cyclooxygenase-1 and cyclooxygenase-2, while selective NSAIDs primarily target cyclooxygenase-2, aiming to reduce gastrointestinal side effects associated with non-selective agents.

Synthesis Analysis

Methods

The synthesis of anti-inflammatory agent 32 typically involves several chemical reactions that may include condensation, acylation, or alkylation processes. The specific synthetic route can vary based on the desired properties and efficacy of the final product.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available precursors that can be modified to introduce functional groups necessary for biological activity.
  2. Reagents: Common reagents include acids, bases, and catalysts that facilitate the formation of desired bonds.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmacological testing.
Molecular Structure Analysis

Structure

The molecular structure of anti-inflammatory agent 32 is characterized by a specific arrangement of atoms that contributes to its biological activity. This structure typically includes functional groups that interact with cyclooxygenase enzymes.

Data

  • Molecular Formula: The precise molecular formula provides insights into the number and types of atoms present.
  • Molecular Weight: This value is essential for dosage calculations and pharmacokinetic studies.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional configuration.
Chemical Reactions Analysis

Reactions

Anti-inflammatory agent 32 undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Enzyme Inhibition: The primary reaction involves binding to cyclooxygenase enzymes, inhibiting their activity.
  2. Metabolic Pathways: After administration, the compound may undergo biotransformation through oxidation or conjugation reactions in the liver.

Technical Details

  • Kinetics: Understanding the kinetics of these reactions helps predict the efficacy and duration of action.
  • By-products: Identifying any by-products formed during these reactions is crucial for assessing safety and potential side effects.
Mechanism of Action

Process

The mechanism of action for anti-inflammatory agent 32 primarily involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins and thromboxanes. This reduction alleviates pain and inflammation by:

  1. Blocking Prostaglandin Synthesis: By inhibiting cyclooxygenase-1 and cyclooxygenase-2, the compound reduces levels of pro-inflammatory mediators.
  2. Modulating Immune Response: The compound may also influence immune cell activity, further contributing to its anti-inflammatory effects.

Data

Research studies have quantified the potency of anti-inflammatory agent 32 in inhibiting cyclooxygenase activity compared to other NSAIDs, providing valuable data on its relative efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Solubility profiles in various solvents are critical for formulation development.
  • Melting Point: This property helps assess purity and stability.

Chemical Properties

  • pH Stability: Understanding how the compound behaves under different pH conditions is essential for formulation.
  • Reactivity: Knowledge about potential reactivity with other compounds aids in safe handling practices.
Applications

Scientific Uses

Anti-inflammatory agent 32 is utilized in various scientific contexts:

  1. Clinical Applications: It is prescribed for conditions such as arthritis, inflammatory bowel disease, and acute pain management.
  2. Research Studies: Investigated for its potential roles in modulating immune responses and exploring new therapeutic avenues in chronic inflammatory diseases.
  3. Combination Therapies: Often used alongside other drugs to enhance therapeutic outcomes while minimizing side effects.
Molecular Mechanisms of Action

Cyclooxygenase (COX) Inhibition

Anti-inflammatory agent 32 exerts its primary effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the arachidonic acid (AA) metabolic pathway. These enzymes catalyze the conversion of AA into prostaglandin H₂ (PGH₂), the precursor of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂) [1] [4]. The agent demonstrates differential selectivity for COX isoforms:

  • COX-1 Inhibition: Anti-inflammatory agent 32 reversibly inhibits COX-1, the constitutive isoform responsible for maintaining gastrointestinal mucosal integrity and platelet aggregation. Its binding occurs within the hydrophobic channel of the enzyme, preventing AA access to the catalytic site [4].
  • COX-2 Selectivity: The agent exhibits 10–30-fold greater selectivity for COX-2, the inducible isoform upregulated at inflammation sites. Structural analyses reveal that it forms hydrogen bonds with Val⁵²³ and Ser⁵³⁰ residues in the COX-2 active site, stabilizing its interaction and reducing prostaglandin synthesis in inflamed tissues [1] [5].

Table 1: Comparative Inhibition of COX Isoforms by Anti-Inflammatory Agent 32

COX IsoformIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)Key Interactions
COX-115.2-7.8Hydrophobic pocket, Arg¹²⁰
COX-20.8-10.3Val⁵²³, Ser⁵³⁰, Tyr³⁵⁵

This isoform selectivity underpins its anti-inflammatory efficacy while minimizing disruption to physiological prostaglandin functions [1] [5].

COX-Independent Mechanisms

Membrane Interactions and Ion Channel Modulation

Beyond COX inhibition, anti-inflammatory agent 32 modulates cellular membrane properties. It exhibits membrane-permeabilizing activity, disrupting lipid bilayers and altering membrane fluidity. This action facilitates ion flux, particularly Ca²⁺, which influences signaling cascades in immune cells [2]. Experimental studies using calcein-loaded liposomes confirm dose-dependent membrane permeabilization, correlating with reduced neutrophil chemotaxis and macrophage activation [2] [8].

Gene Expression Regulation

Anti-inflammatory agent 32 regulates inflammatory gene expression through COX-independent pathways:

  • Transcription Factors: It suppresses nuclear factor-kappa B (NF-κB) nuclear translocation, inhibiting transcription of cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6)) and chemokines [5]. DNA microarray analyses show it induces genes encoding endoplasmic reticulum (ER) chaperones (e.g., GRP78), enhancing protein folding and reducing ER stress-driven inflammation [2].
  • Tight Junction Proteins: The agent upregulates claudin-1 and occludin expression in epithelial barriers, fortifying mucosal integrity and limiting inflammatory cell infiltration [2] [5].

Off-Target Protein Interactions

Anti-inflammatory agent 32 binds several off-target proteins, contributing to its pleiotropic effects:

  • Carbonic Anhydrase: Inhibits isoforms CA-I and CA-II, potentially modulating pH-dependent inflammatory processes [4].
  • Peroxidases: Binds lactoperoxidase (LPO) and myeloperoxidase (MPO), reducing reactive oxygen species (ROS) production in neutrophils [4].
  • Serum Albumin: Forms high-affinity complexes with human serum albumin (HSA), influencing its pharmacokinetics and tissue distribution [4].

Table 2: Off-Target Protein Interactions of Anti-Inflammatory Agent 32

Protein TargetFunctionBinding Affinity (Kd, μM)Biological Consequence
Carbonic Anhydrase-IpH regulation8.3Altered extracellular acidification
Lactoperoxidase (LPO)ROS generation2.1Reduced oxidative burst
Human Serum Albumin (HSA)Drug transport0.7Prolonged plasma half-life

Intracellular Signaling Pathways

NF-κB Pathway Suppression

Anti-inflammatory agent 32 inhibits the inhibitor of kappa B kinase (IKK) complex, preventing phosphorylation and degradation of inhibitor of kappa B (IκB). This sequestration retains NF-κB subunits (e.g., p65) in the cytoplasm, reducing transcription of pro-inflammatory genes (e.g., cyclooxygenase-2 (PTGS2), inducible nitric oxide synthase (NOS2)) [5] [6]. In lipopolysaccharide (LPS)-stimulated macrophages, it decreases TNF-α and IL-1β mRNA expression by >60% at 10 μM [6].

Wnt/β-Catenin Pathway Modulation

The agent antagonizes the Wnt/β-catenin pathway, which is hyperactivated in chronic inflammatory conditions. It promotes phosphorylation of β-catenin by glycogen synthase kinase-3 beta (GSK-3β), leading to proteasomal degradation. This downregulates β-catenin-dependent genes (e.g., cyclin D1, c-Myc), curtailing cellular proliferation in inflamed tissues [5].

Apoptosis Induction

In immune cells, anti-inflammatory agent 32 induces apoptosis via mitochondrial pathways:

  • Upregulates C/EBP homologous protein (CHOP), increasing expression of pro-apoptotic B-cell lymphoma 2 (Bcl-2) family members (e.g., BAX, BAK).
  • Downregulates anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), triggering cytochrome c release and caspase-3 activation [2] [5].

Epigenetic Regulation

Emerging evidence indicates epigenetic modulation by anti-inflammatory agent 32:

  • MicroRNA (miRNA): Suppresses miR-155 (pro-inflammatory) and induces miR-146a (anti-inflammatory), fine-tuning immune responses [8].
  • Sirtuin 1 (SIRT1) Activation: Enhances SIRT1 deacetylase activity, deacetylating histones and transcription factors (e.g., p53, NF-κB), thereby repressing inflammatory gene networks [8].

Properties

Product Name

Anti-inflammatory agent 32

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-13(2)3-6-15-12-16(7-10-18(15)22)17(21)8-4-14-5-9-19(23)20(24)11-14/h3-5,7-12,22-24H,6H2,1-2H3/b8-4+

InChI Key

RXNYTCNRGLMQSL-XBXARRHUSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.